3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Description
This compound belongs to the thieno[2,3-d]pyrimidin-4-one family, characterized by a fused thiophene-pyrimidinone core. Its structure includes a 2-methoxyethyl group at position 3, methyl groups at positions 5 and 6, and a sulfanyl (-SH) substituent at position 2. These modifications influence its physicochemical properties and biological activity, making it a candidate for therapeutic applications such as kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2S2/c1-6-7(2)17-9-8(6)10(14)13(4-5-15-3)11(16)12-9/h4-5H2,1-3H3,(H,12,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFDWSEMKVXDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=S)N2)CCOC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the starting materials may include 2-amino-3-methylthiophene and 2,4-pentanedione, which undergo a series of reactions such as condensation, cyclization, and functional group modifications to yield the desired compound .
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction reactions can convert the carbonyl group to an alcohol. Substitution reactions may involve the replacement of the methoxyethyl group with other functional groups, resulting in the formation of different derivatives of the compound.
Scientific Research Applications
3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has shown potential applications in various scientific research fields. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, the compound’s unique structure allows it to interact with biological targets, making it a candidate for drug development and therapeutic applications .
The compound has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties. Its ability to inhibit specific enzymes or receptors in biological systems makes it a valuable tool for understanding disease mechanisms and developing new treatments.
Mechanism of Action
The mechanism of action of 3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects .
For instance, the compound may inhibit the activity of certain kinases or proteases, which are involved in cell signaling pathways. By blocking these enzymes, the compound can interfere with the proliferation of cancer cells or reduce inflammation in tissues.
Comparison with Similar Compounds
Comparison with Structural Analogs
Antifungal and Cytotoxic Activities
- However, this compound showed moderate antifungal activity in preliminary screens .
- This analog demonstrated enhanced cytotoxicity against cancer cell lines (e.g., HeLa) compared to the parent compound .
- 3-(2,3-Dimethylphenyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS 743452-27-9): A bulky 2,3-dimethylphenyl substituent at position 3 reduces solubility but improves binding affinity to H1-receptors (IC₅₀ ~10⁻⁵ M), as observed in QSAR studies .
H1-Receptor Antagonism
- Analogs with 3-amino-2-(substituted)aminomethyl groups (e.g., 3-amino-2-benzylaminomethyl derivatives) exhibited 10-fold higher H1-receptor affinity than diphenhydramine, attributed to enhanced steric and lipophilic interactions .
Physicochemical Properties
- The 2-methoxyethyl group in the target compound improves aqueous solubility compared to bulkier aryl or alkyl substituents, critical for bioavailability .
Biological Activity
The compound 3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a member of the thienopyrimidine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C11H14N2O2S2
- Molecular Weight : 270.4 g/mol
- CAS Number : 733015-20-8
- Minimum Purity : 95%
The biological activity of this compound is largely attributed to its structural features that allow it to interact with various biological targets. Thienopyrimidines are known to exhibit:
- Antioxidant Activity : Protects cells from oxidative stress by scavenging free radicals.
- Antimicrobial Properties : Inhibits the growth of bacteria and fungi.
- Anticancer Effects : Induces apoptosis in cancer cells and inhibits tumor growth.
Antioxidant Activity
Recent studies have shown that thienopyrimidine derivatives can effectively reduce oxidative stress in biological systems. For instance, compounds similar to 3-(2-methoxyethyl)-5,6-dimethyl-2-sulfanyl have been tested against oxidative damage in erythrocytes of Clarias gariepinus, demonstrating significant protection against the toxicity of 4-nonylphenol .
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties. Research indicates that thienopyrimidine derivatives can inhibit the growth of various pathogenic microorganisms. The mechanism typically involves disruption of microbial cell membranes or interference with metabolic pathways essential for microbial survival.
Anticancer Activity
Thienopyrimidines have shown promise in cancer therapy. They are believed to inhibit key enzymes involved in cancer cell proliferation and survival. For example, some derivatives have been reported to selectively inhibit aurora kinases, which are critical for mitosis in cancer cells .
Case Studies
- Erythrocyte Protection Study :
A study investigated the protective effects of thienopyrimidine compounds on erythrocytes exposed to toxic agents. Results indicated that treated groups exhibited significantly lower percentages of altered erythrocytes compared to controls (1% vs. 40.3% alterations) when exposed to 4-nonylphenol .
| Treatment Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Compound A | 12 ± 1.03 |
| Compound B | 28.3 ± 2.04 |
- Antimicrobial Efficacy Study :
In vitro studies demonstrated that thienopyrimidine derivatives exhibited significant antimicrobial activity against various bacterial strains, suggesting their potential as therapeutic agents in treating infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
